molecular formula C13H13N3O3 B2537595 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one CAS No. 2320663-53-2

3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one

Cat. No.: B2537595
CAS No.: 2320663-53-2
M. Wt: 259.265
InChI Key: BFVWYLCJMBKVNA-UHFFFAOYSA-N
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Description

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazin-2(1H)-one core substituted with a methyl group at the 1-position and an amino-linked 2,3-dihydrobenzo[b][1,4]dioxin moiety at the 3-position. The benzo[b][1,4]dioxin group is a fused bicyclic system known for enhancing metabolic stability and modulating lipophilicity in drug design .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16-5-4-14-12(13(16)17)15-9-2-3-10-11(8-9)19-7-6-18-10/h2-5,8H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVWYLCJMBKVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method ensures high purity and yield, making it suitable for large-scale preparation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The target compound’s pyrazinone core differs from oxadiazole (e.g., ) or pyrazole () scaffolds, which may influence electronic properties and binding interactions.
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3 in ) enhance metabolic resistance, while methoxy or biphenyl groups () improve lipophilicity .

Key Observations :

  • Oxadiazole derivatives () are synthesized via high-yielding coupling reactions (e.g., 93–97% yields), suggesting efficient routes for scale-up .
  • Pyrazole analogs () show moderate to high yields (52–97%), with purity consistently >95% .

Physicochemical Properties

Compound Example Melting Point (°C) Molecular Weight LogP (Predicted) Solubility Reference
3.6 (Oxadiazole with biphenyl) 160–162 494.5 ~3.5 Low (DMSO)
3.10 (Oxadiazole with pyridinyl) 194–196 428.4 ~2.8 Moderate (DMSO)
3q (Phenolic derivative) Not reported 274.3 ~1.2 High (aqueous)
Target Pyrazinone Not reported ~315.3* ~2.0* Moderate* (Estimated)

Key Observations :

  • Oxadiazoles exhibit higher melting points (160–196°C) due to rigid aromatic systems, whereas pyrazinones likely have lower melting points .
  • The target compound’s predicted LogP (~2.0) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Research Implications and Limitations

  • Pharmacological Potential: While oxadiazoles () are explored for enzyme inhibition (e.g., Ca²⁺/calmodulin), pyrazinones may offer novel bioactivity profiles due to their unique hydrogen-bonding capacity .
  • Data Gaps : Specific data on the target compound’s synthesis, bioactivity, and pharmacokinetics are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

The compound 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one is a member of a class of organic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This structure contains a pyrazinone moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxin group, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. The detailed synthetic pathway includes the formation of intermediate compounds through reactions with various reagents under controlled conditions.

General Procedure:

  • Preparation of Intermediate : React 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with appropriate acylating agents.
  • Formation of Pyrazinone : Condense the intermediate with methylpyrazine derivatives.
  • Purification : Use techniques such as recrystallization or chromatography to obtain pure compounds.

Biological Activity

Research has shown that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit various biological activities including enzyme inhibition and potential anti-cancer properties.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of related compounds. For instance, sulfonamide derivatives incorporating the benzodioxane structure were evaluated for their inhibition against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively .

CompoundTarget EnzymeInhibition %
Compound Aα-Glucosidase75%
Compound BAcetylcholinesterase65%

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. Studies indicate that certain derivatives can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Several case studies have highlighted the therapeutic applications of compounds structurally related to this compound:

  • Study on Neuroprotective Effects : A study demonstrated that derivatives showed neuroprotective effects in models of neurodegeneration by reducing oxidative stress markers.
  • Diabetes Management : Another study assessed the impact of related compounds on blood glucose levels in diabetic rats, showing significant reductions compared to control groups.

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